In-Depth Technical Guide to GSA-10: A Novel Smoothened Receptor Agonist
In-Depth Technical Guide to GSA-10: A Novel Smoothened Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSA-10, with the chemical name Propyl 4-(((1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl)amino)benzoate, is a potent and novel small-molecule agonist of the Smoothened (Smo) receptor.[1] It operates through a non-canonical Hedgehog signaling pathway, demonstrating significant potential in promoting the differentiation of mesenchymal progenitor cells into osteoblasts. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of GSA-10, including detailed experimental protocols and an exploration of its mechanism of action.
Chemical Structure and Properties
GSA-10 is a quinolinecarboxamide derivative. Its chemical structure and key identifiers are presented below.
Table 1: Chemical Identifiers of GSA-10
| Identifier | Value |
| IUPAC Name | Propyl 4-(((1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl)amino)benzoate |
| Synonyms | GSA 10, 4-[[(1-Hexyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinyl)carbonyl]amino]-benzoic acid propyl ester |
| CAS Number | 300833-95-8 |
| Molecular Formula | C₂₆H₃₀N₂O₅ |
| Molecular Weight | 450.53 g/mol |
| SMILES String | CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C(=O)OCCC)O |
Table 2: Physicochemical Properties of GSA-10
| Property | Value | Source |
| Physical Form | White to light brown powder/crystalline solid | Sigma-Aldrich, Cayman Chemical |
| Solubility | DMSO: 0.5 mg/mL (warmed), DMF: 1 mg/mL | Sigma-Aldrich, Cayman Chemical |
| Predicted pKa | Acidic: 6.8, Basic: 1.5 | In silico prediction |
| Predicted logP | 5.4 | In silico prediction |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | MedchemExpress |
Biological Activity and Mechanism of Action
GSA-10 is a potent agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Unlike canonical Hh pathway activators, GSA-10 functions through a non-canonical pathway. It has been shown to promote the differentiation of multipotent mesenchymal progenitor cells, such as C3H10T1/2 cells, into osteoblasts with an EC₅₀ of 1.2 µM.[2]
Non-Canonical Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway involves the binding of Hh ligands to the Patched (PTCH) receptor, which relieves the inhibition of Smo, leading to the activation of Gli transcription factors. GSA-10, however, activates Smo in a manner that is independent of the classical cyclopamine binding site and does not necessarily lead to Gli activation.[1] Instead, GSA-10-mediated Smo activation has been linked to the LKB1-AMPK signaling axis.[3][4]
Caption: GSA-10 activates the Smoothened receptor, initiating a non-canonical signaling cascade through LKB1 and AMPK to promote osteoblast differentiation.
Experimental Protocols
Synthesis and Purification of GSA-10
While a specific, detailed synthesis protocol for GSA-10 is not publicly available, a general method for the synthesis of similar quinolinecarboxamide derivatives can be adapted. The synthesis generally involves a multi-step process.
Caption: A plausible synthetic route for GSA-10 involves the Gould-Jacobs reaction to form the quinoline core, followed by hydrolysis and amide coupling, and finally purification by HPLC.
Purification Protocol (General HPLC Method):
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Column: A C18 reverse-phase HPLC column is typically used.
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Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.
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Detection: UV detection at wavelengths such as 254 nm and 280 nm is generally suitable for aromatic compounds like GSA-10.
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Fraction Collection: Fractions corresponding to the major peak are collected.
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Solvent Removal: The solvent is removed under reduced pressure to yield the purified product.
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Purity Analysis: The purity of the final product should be assessed by analytical HPLC and characterized by mass spectrometry and NMR.
In Vitro Osteoblast Differentiation Assay
This protocol describes the induction and assessment of osteoblast differentiation in C3H10T1/2 mesenchymal stem cells treated with GSA-10.
Materials:
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C3H10T1/2 cells
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DMEM with high glucose, 10% FBS, and 1% penicillin-streptomycin (Growth Medium)
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Osteogenic Differentiation Medium: Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.[5]
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GSA-10 stock solution in DMSO
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Alkaline Phosphatase (ALP) assay kit (colorimetric or fluorometric)
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Alizarin Red S staining solution
Procedure:
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Cell Seeding: Seed C3H10T1/2 cells in a 24-well plate at a density of 1 x 10⁴ cells/well in Growth Medium.
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Induction of Differentiation: Once the cells reach confluence, replace the Growth Medium with Osteogenic Differentiation Medium containing various concentrations of GSA-10 (e.g., 0.1 to 10 µM) or vehicle control (DMSO).
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Medium Change: Change the medium every 2-3 days for the duration of the experiment (typically 7-21 days).
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Alkaline Phosphatase (ALP) Activity Assay (Day 7):
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Alizarin Red S Staining for Mineralization (Day 21):
-
Fix the cells with 4% paraformaldehyde.
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Stain the fixed cells with Alizarin Red S solution to visualize calcium deposits.[8]
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Smoothened Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the binding affinity of GSA-10 to the Smoothened receptor.
Materials:
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Cell membranes expressing the Smoothened receptor (e.g., from HEK293T cells overexpressing Smo).
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Radioligand (e.g., [³H]-Cyclopamine or other suitable Smo antagonist).
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GSA-10 at various concentrations.
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Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
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Scintillation cocktail and counter.
Procedure:
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Incubation: In a 96-well plate, incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of GSA-10.
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Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
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Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
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Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Counting: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC₅₀ value of GSA-10 and calculate the Ki value using the Cheng-Prusoff equation.
Pharmacokinetics (ADME)
As of the current literature, there is no published experimental data on the absorption, distribution, metabolism, and excretion (ADME) of GSA-10. However, in silico predictive models can provide an initial assessment of its potential pharmacokinetic properties.
Table 3: Predicted ADME Properties of GSA-10
| ADME Property | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | High |
| Blood-Brain Barrier Penetration | Likely to penetrate |
| CYP450 2D6 Inhibition | Likely inhibitor |
| P-glycoprotein Substrate | Likely substrate |
Disclaimer: These are in silico predictions and require experimental validation.
Conclusion
GSA-10 is a valuable research tool for studying the non-canonical Hedgehog signaling pathway and its role in cellular differentiation, particularly osteogenesis. Its unique mechanism of action as a Smoothened agonist that does not bind to the conventional cyclopamine site opens new avenues for therapeutic development in areas such as regenerative medicine and bone repair. Further research is warranted to fully elucidate its in vivo efficacy and pharmacokinetic profile.
References
- 1. Discovery, molecular and pharmacological characterization of GSA-10, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A non-canonical Hedgehog pathway initiates ciliogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noncanonical Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exogenous activation of LKB1/AMPK signaling induces G₁ arrest in cells with endogenous LKB1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance - PMC [pmc.ncbi.nlm.nih.gov]
